molecular formula C16H14N2OS2 B2773377 N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide CAS No. 899732-72-0

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide

Cat. No.: B2773377
CAS No.: 899732-72-0
M. Wt: 314.42
InChI Key: UYUVNOPXHUKMGE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUVNOPXHUKMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:

    Step 1: 2-aminobenzothiazole is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate benzamide derivative.

    Step 2: The intermediate is then reacted with an ethylthiolating agent (e.g., ethylthiol) to introduce the ethylthio group at the para position of the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)benzamide: Similar structure but with the benzothiazole ring attached at a different position.

    N-(benzo[d]thiazol-2-yl)picolinamide: Contains a picolinamide moiety instead of a benzamide moiety.

    N-(benzo[d]thiazol-2-yl)isoicotinamide: Contains an isonicotinamide moiety instead of a benzamide moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylthio group, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide is a notable compound within the benzothiazole class, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

  • IUPAC Name : N-(1,3-benzothiazol-6-yl)-4-ethylsulfanylbenzamide
  • Molecular Formula : C16H14N2OS2
  • Molecular Weight : 314.42 g/mol

1. Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that compounds within the benzothiazole family exhibit significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.5Induces apoptosis and cell cycle arrest
B7A5492.0Inhibits IL-6 and TNF-α production
B7H12992.5Modulates signaling pathways

The compound's mechanism involves interaction with specific molecular targets, leading to the modulation of enzymes associated with cell proliferation and apoptosis induction in cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Against Different Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that this compound may serve as a lead compound in developing new antimicrobial agents.

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which is crucial for managing inflammatory diseases .

The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate inflammatory responses.

These interactions highlight its potential as a therapeutic agent across multiple disease contexts .

Case Studies and Research Findings

Recent studies have focused on modifying the benzothiazole structure to enhance biological activity. For instance, research on similar compounds has revealed promising results in targeting specific cancer types and bacterial infections:

  • A study demonstrated that modified benzothiazole derivatives exhibited enhanced anticancer activity against non-small cell lung cancer cell lines .
  • Another investigation reported significant antimicrobial effects against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide and related benzothiazole derivatives?

  • The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or coupling of benzo[d]thiazole precursors with substituted benzamides under controlled conditions. Key steps may include thioether formation at the 4-position of the benzamide and amide coupling at the 6-position of the benzothiazole. Characterization is performed via 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and ESI-MS to confirm structure and purity .

Q. How are in vitro biological activities (e.g., antitumor, antimicrobial) evaluated for this compound?

  • Standard assays include MTT-based cell proliferation inhibition in diverse cancer cell lines (e.g., HepG2, HeLa, SKOV-3) to determine IC50_{50} values. Immunofluorescence or flow cytometry may assess apoptosis or cell cycle arrest. Comparative analyses with structural analogs (e.g., variations in substituents like methylthio vs. ethylthio groups) are critical for identifying activity trends .

Q. What analytical techniques are essential for characterizing This compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry and substituent placement.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • HPLC/Purity Analysis : Ensures ≥90% purity for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for benzothiazole-amide derivatives?

  • Systematic substitution at key positions (e.g., ethylthio group, benzothiazole N-substituents) is guided by computational docking (e.g., Glide XP scoring) to predict binding affinities. For example, replacing ethylthio with bulkier groups (e.g., isopropoxy) may enhance hydrophobic interactions with target proteins like carbonic anhydrases or kinases .

Q. What strategies resolve contradictions in biological data across similar compounds?

  • Comparative Bioactivity Tables : Analyze substituent effects (e.g., chlorine substitution enhancing antitumor potency vs. methoxy groups reducing cytotoxicity).
  • Mechanistic Follow-Up : Use enzyme inhibition assays (e.g., hCA II inhibition) or proteomics to validate target engagement when proliferation assays yield ambiguous results .

Q. How can molecular docking improve the design of benzothiazole-based inhibitors?

  • Glide XP Scoring : Incorporates hydrophobic enclosure, hydrogen bonding, and desolvation penalties to prioritize ligands with high predicted binding affinity. For example, benzothiazole derivatives with sulfonamide groups show enhanced docking scores against cancer-related proteins like FERM domain proteins .

Q. What experimental adjustments mitigate low solubility in biological assays?

  • Use DMSO stock solutions (≤0.1% final concentration) to maintain compound stability. For in vivo studies, formulate with co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability .

Q. How can reaction yields be optimized in multi-step syntheses of benzothiazole-amide derivatives?

  • Stepwise Optimization : Adjust reaction temperature (e.g., 60–80°C for amide coupling), solvent polarity (DMF for polar intermediates), and catalysts (e.g., Eaton’s reagent for acylation). Purification via column chromatography or recrystallization ensures high yields (65–81% reported) .

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